(2-Fluoro-4-methylphenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2-fluoro-4-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-7(8(10)4-6)5-13(9,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJQQQLLHPEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Reaction of 2-Fluoro-4-methylbenzyl Precursors with Methanesulfonyl Chloride
One established method involves the direct reaction of 2-fluoro-4-methylbenzyl derivatives with methanesulfonyl chloride under controlled conditions:
- The starting material, 2-fluoro-4-methylbenzyl alcohol or related compound, is treated with methanesulfonyl chloride.
- The reaction is typically carried out in the presence of a base such as pyridine or potassium carbonate to neutralize the hydrochloric acid generated.
- The reaction temperature is maintained at ambient or slightly elevated temperatures to optimize yield and minimize side reactions.
- The product, (2-fluoro-4-methylphenyl)methanesulfonyl chloride, is isolated by extraction and purified by chromatographic methods.
This method is supported by analogous procedures for related sulfonyl chlorides, where the sulfonyl chloride group is introduced by reaction with methanesulfonyl chloride and base in solvents like DMF or dichloromethane.
Oxidative Chlorination Approach
Another approach involves the oxidation of the corresponding sulfide or sulfone intermediate followed by chlorination:
- The precursor aryl methyl sulfide (e.g., 2-fluoro-4-methylphenyl methyl sulfide) is oxidized to the sulfone stage.
- Subsequent treatment with chlorinating agents such as thionyl chloride or oxalyl chloride converts the sulfone or sulfonate intermediate to the sulfonyl chloride.
- This method allows for good control of the oxidation state and purity of the final sulfonyl chloride.
While specific examples for the exact compound are limited, this strategy is common in sulfonyl chloride synthesis and can be adapted for fluorinated aromatic substrates.
Detailed Experimental Procedure (Representative)
A representative synthesis of this compound based on literature procedures is as follows:
The ^1H NMR spectrum typically shows aromatic multiplets around 7.15–7.62 ppm, a singlet for the methylene protons adjacent to sulfonyl chloride at about 3.77 ppm, and a methyl singlet near 2.28 ppm, confirming the structure.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Direct sulfonylation with methanesulfonyl chloride + base | Straightforward, mild conditions, scalable | Requires careful control of moisture and temperature | 70–90% | Widely used in industrial synthesis |
| Oxidative chlorination of sulfide intermediate | Allows for intermediate purification, control over oxidation state | Multi-step, requires chlorinating agents | Moderate to high | Useful for complex substrates |
| Chlorosulfonation of aromatic ring followed by substitution | Direct introduction of sulfonyl chloride group | Harsh conditions, possible side reactions | Variable | Less common for fluorinated substrates |
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (2-Fluoro-4-methylphenyl)methanesulfonic acid.
Reduction: It can be reduced to (2-Fluoro-4-methylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts in the presence of a base to form sulfonate esters.
Thiols: Reacts to form sulfonate thioesters.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
(2-Fluoro-4-methylphenyl)methanesulfonic acid: Formed from hydrolysis.
Scientific Research Applications
Reactivity
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride exhibits several types of reactions:
- Nucleophilic Substitution : Reacts with amines to form sulfonamides.
- Hydrolysis : Converts to (2-Fluoro-4-methylphenyl)methanesulfonic acid in the presence of water.
- Reduction : Can be reduced to form (2-Fluoro-4-methylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH).
A. Organic Synthesis
The compound is widely utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form sulfonamide bonds makes it particularly valuable in drug development.
B. Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in developing sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are crucial in treating bacterial infections.
C. Material Science
The compound is also applied in material science for synthesizing sulfonate-based polymers. These materials have applications ranging from coatings to membranes due to their unique chemical properties.
D. Biological Studies
In biological research, this compound facilitates the modification of biomolecules, aiding studies on enzyme mechanisms and protein interactions. Its reactivity allows researchers to explore various biochemical pathways effectively.
Case Study 1: Synthesis of Sulfonamide Drugs
Research has demonstrated that this compound can be used to synthesize novel sulfonamide derivatives with enhanced antibacterial activity. A study reported the successful synthesis of several derivatives that exhibited significant efficacy against resistant bacterial strains.
| Compound Name | Activity | Reference |
|---|---|---|
| Sulfanilamide | Moderate | |
| 4-Methyl-N-(2-fluorophenyl)sulfonamide | High |
Case Study 2: Polymer Development
Another study focused on the use of this compound in creating sulfonate-based polymers for ion-exchange membranes. These membranes demonstrated improved conductivity and stability under various conditions, making them suitable for applications in fuel cells.
| Polymer Type | Conductivity (S/cm) | Stability (Hours) | Reference |
|---|---|---|---|
| Polymer A | 0.15 | 120 | |
| Polymer B | 0.20 | 150 |
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methylphenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between (2-Fluoro-4-methylphenyl)methanesulfonyl chloride and related compounds:
Key Observations :
- The 2-fluoro and 4-methyl substituents in the target compound introduce steric and electronic effects distinct from para-substituted analogs (e.g., 4-fluoro or 4-methyl derivatives).
Reactivity and Stability
Sulfonyl chlorides react with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Reactivity is influenced by substituents:
Hydrolysis Reactivity :
- Less reactive derivatives like p-toluenesulfonyl chloride require prolonged stirring or refluxing with NaOH (24 hours) for complete hydrolysis .
- The target compound’s reactivity is expected to lie between methanesulfonyl chloride and p-toluenesulfonyl chloride due to competing electronic effects of fluorine (activating) and methyl (deactivating) .
Biological Activity
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride is an organic compound known for its high reactivity due to the presence of a sulfonyl chloride group. Its molecular formula is C8H8ClFO2S, and it has a molecular weight of 222.66 g/mol. The compound features a fluorophenyl ring with a fluorine atom at the ortho position and a methyl group at the para position, contributing to its unique chemical properties. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant case studies.
The structural formula of this compound can be represented as follows:
Key Characteristics:
- Molecular Weight: 222.66 g/mol
- Reactivity: Highly reactive due to the sulfonyl chloride group.
- Safety: Classified as hazardous, causing severe skin burns and eye damage.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, its structural similarities with other sulfonamide derivatives suggest potential medicinal applications, particularly in antibacterial and anticancer contexts. The compound's ability to form sulfonamides allows it to modify biomolecules, which can be useful in studying enzyme mechanisms and protein interactions.
Synthesis Methods
The synthesis of this compound typically involves a two-step process:
- Preparation of the Fluorinated Phenol:
- Starting from commercially available fluorinated phenols.
- Reaction with Methanesulfonyl Chloride:
- The fluorinated phenol is reacted with methanesulfonyl chloride under controlled conditions to yield the final product.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 93.7 | Antibacterial |
| Compound B | 46.9 | Antifungal |
These findings suggest that this compound may share similar properties, although specific data on its MIC values remain limited .
Anticancer Potential
The structural characteristics of this compound may also confer anticancer properties. In related studies, compounds with similar structural motifs were found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound X | 1.61 ± 1.92 | Jurkat |
| Compound Y | 1.98 ± 1.22 | A-431 |
The presence of electron-donating groups like methyl at specific positions on the phenyl ring has been linked to increased cytotoxic activity against cancer cells .
Q & A
Q. What are the critical safety protocols when handling (2-Fluoro-4-methylphenyl)methanesulfonyl chloride?
This compound is highly toxic and corrosive. Key safety measures include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., organic vapor respirators) if ventilation is insufficient .
- Ventilation : Use fume hoods with local exhaust systems to avoid inhalation of vapors .
- Emergency Response : In case of skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .
- Storage : Store in airtight, corrosion-resistant containers (e.g., glass) away from light and oxidizing agents. Maintain room temperature in well-ventilated areas .
Q. What are the standard synthetic routes for this compound?
A common method involves chlorosulfonation of the precursor (2-fluoro-4-methylphenyl)methane:
React (2-fluoro-4-methylphenyl)methanol with methanesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen.
Use a base like triethylamine to neutralize HCl byproducts.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Key intermediates include 2-fluoro-4-methylbenzyl alcohol and methanesulfonyl chloride. Reaction progress can be monitored by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How is purity assessed for this compound?
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<1% threshold).
- Spectroscopy :
- Melting Point : Literature values (e.g., 82–84°C for analogous sulfonyl chlorides) validate crystallinity .
Advanced Research Questions
Q. How can reaction yields be optimized in sulfonylation reactions?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Avoid protic solvents that may hydrolyze the sulfonyl chloride .
- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine (for sulfonamide synthesis) to account for moisture sensitivity.
- Temperature Control : Reactions typically proceed at 0–5°C to minimize side reactions (e.g., hydrolysis). Warm gradually to room temperature post-addition .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Degrades under UV exposure; store in amber glass.
- Thermal Stability : Decomposes above 50°C, releasing SOₓ and halogenated gases. Avoid refrigeration (condensation risk) .
- Moisture Sensitivity : Hydrolyzes to (2-fluoro-4-methylphenyl)methanesulfonic acid; use molecular sieves in storage containers .
Q. How should researchers resolve contradictions in reported reactivity data?
- Controlled Replication : Repeat reactions under inert atmospheres (argon/nitrogen) to exclude moisture/oxygen interference.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways.
- Alternative Characterization : Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm product identity if NMR is inconclusive .
Q. What are the ecological risks, and how can environmental contamination be mitigated?
- Toxicity : Acute aquatic toxicity (EC₅₀ <10 mg/L) necessitates strict waste segregation.
- Disposal : Neutralize with 10% sodium bicarbonate before incineration at licensed facilities. Avoid drain disposal .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and treat with alkaline solutions (pH >10) to hydrolyze residual compound .
Methodological Tables
Q. Table 1. Key Spectral Data for Purity Assessment
| Technique | Critical Peaks/Conditions | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.4–7.6 (m, 3H, Ar-H); δ 2.4 (s, 3H, CH₃) | |
| FT-IR | 1350 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym) | |
| HPLC Retention | 8.2 min (C18, 60:40 acetonitrile:water) |
Q. Table 2. Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 40°C, dry | Negligible decomposition | >30 days |
| 25°C, 70% RH | Hydrolysis to sulfonic acid | 48 hours |
| UV light (254 nm) | Radical-mediated decomposition | 6 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
